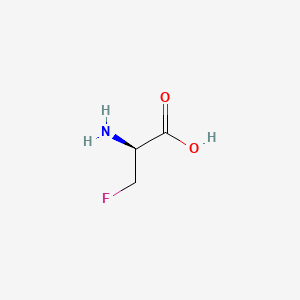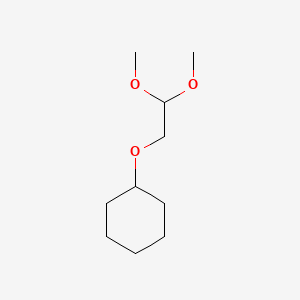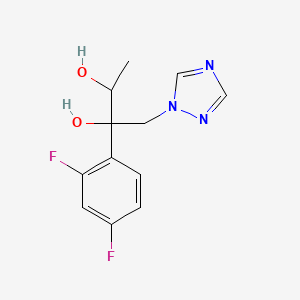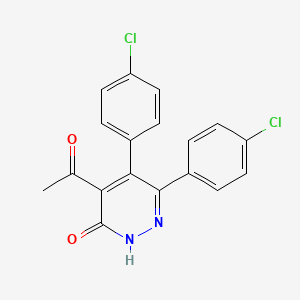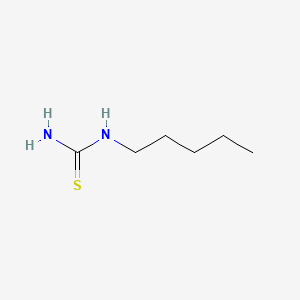
Thiourea, N-pentyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1-pentyl-2-thiourea can be synthesized through the nucleophilic addition of pentylamine to carbon disulfide, followed by the addition of ammonia. The reaction typically proceeds under mild conditions and can be carried out in aqueous or organic solvents. The general reaction scheme is as follows: [ \text{C}5\text{H}{11}\text{NH}_2 + \text{CS}_2 + \text{NH}_3 \rightarrow \text{C}5\text{H}{11}\text{NHC(S)NH}_2 ]
Industrial Production Methods: Industrial production of 1-pentyl-2-thiourea often involves the use of phosgene as a reagent. The reaction of pentylamine with phosgene produces the corresponding isocyanate, which then reacts with hydrogen sulfide to form the thiourea derivative. This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 1-pentyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
科学研究应用
1-pentyl-2-thiourea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as an inhibitor in enzymatic studies, particularly for enzymes that interact with sulfur-containing compounds.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1-pentyl-2-thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. It can form stable complexes with transition metals, which can modulate the activity of metalloenzymes. Additionally, its sulfur atom can participate in redox reactions, influencing various biochemical pathways.
相似化合物的比较
Thiourea: The parent compound, which lacks the pentyl group.
N-methylthiourea: A derivative with a methyl group instead of a pentyl group.
N-phenylthiourea: A derivative with a phenyl group.
Uniqueness: 1-pentyl-2-thiourea is unique due to its longer alkyl chain, which imparts different solubility and reactivity properties compared to its shorter-chain analogs. This makes it particularly useful in applications where hydrophobic interactions are important.
属性
CAS 编号 |
1516-34-3 |
|---|---|
分子式 |
C6H14N2S |
分子量 |
146.26 g/mol |
IUPAC 名称 |
pentylthiourea |
InChI |
InChI=1S/C6H14N2S/c1-2-3-4-5-8-6(7)9/h2-5H2,1H3,(H3,7,8,9) |
InChI 键 |
KIYXXKTUEPCNLC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCNC(=S)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
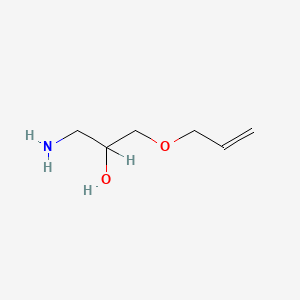
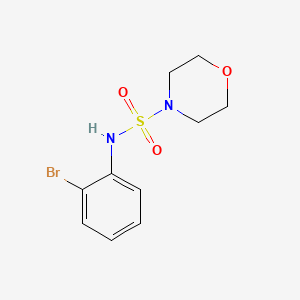
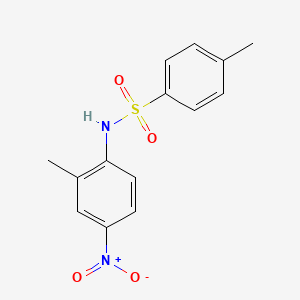
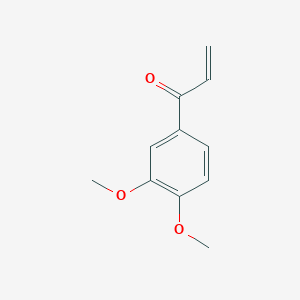
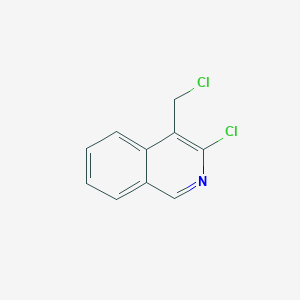

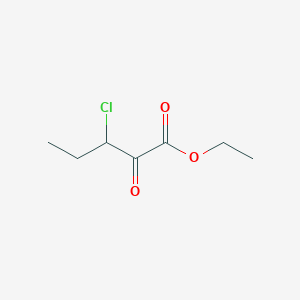
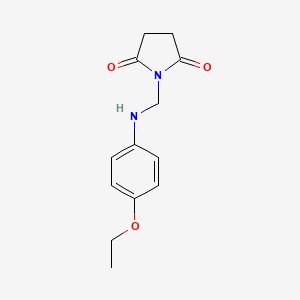
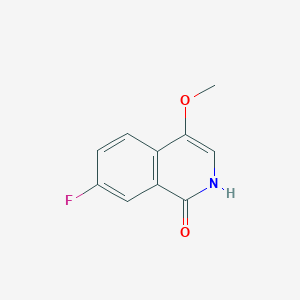
![3-[2-(Dimethylamino)ethoxy]propiononitrile](/img/structure/B8780664.png)
